molecular formula C5H4N2O4S B3022838 2-Methyl-3,5-dinitrothiophene CAS No. 78771-28-5

2-Methyl-3,5-dinitrothiophene

Cat. No. B3022838
CAS RN: 78771-28-5
M. Wt: 188.16 g/mol
InChI Key: HHKDVGAWTPBACD-UHFFFAOYSA-N
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Description

The compound of interest, 2-Methyl-3,5-dinitrothiophene, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. The dinitrothiophene derivatives are of particular interest due to their redox properties and potential applications in various fields, including materials science and organic electronics .

Synthesis Analysis

The synthesis of dinitrothiophene derivatives has been explored through various methods. For instance, the synthesis of 3',4'-dibutyl-5,5''-dinitro-2,2':5',2''-terthiophene, a related compound, involves the use of electrochemistry and spectroscopy techniques . Another approach for synthesizing dinitrothiophene derivatives involves the use of alpha-nitro ketone intermediates, which can act as both electrophiles and nucleophiles . Additionally, the reaction of 3,4-dinitrothiophene with Grignard reagents has been shown to result in the reduction of one nitro group and the substitution of a hydrogen atom by an ortho-phenolic group .

Molecular Structure Analysis

The molecular structure of dinitrothiophene derivatives has been characterized using X-ray crystallography and spectroscopy. For example, the crystal structure of 3',4'-dibutyl-5,5''-dinitro-2,2':5',2''-terthiophene reveals nonplanar, cisoid configurations of the thiophene rings . The crystal structure of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen shows a puckered dihydrothiophen ring with significant differences in the C–S bond lengths .

Chemical Reactions Analysis

Dinitrothiophene derivatives undergo various chemical reactions. The reaction with Grignard reagents leads to the formation of 2-(3-amino-4-nitrothiophen-2-yl)phenols, involving a Claisen-type intramolecular rearrangement . The reaction with secondary amines results in the formation of compounds such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen . Additionally, the reaction with sodium arenethiolates leads to aryl 2-(5-methyl-4-nitro)thenyl sulphides through an unusual nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrothiophene derivatives are influenced by their molecular structure. The crystallographic analysis of various derivatives, such as 2,5-dibromo-3,4-dinitrothiophene and 2,5-dichloro-3,4-dinitrothiophene, reveals the formation of solid-state assemblies due to halogen-bonding interactions . The unexpected iodination product of 2-methylthiophene, 3,4,5-triiodo-2-methylthiophene, exhibits non-covalent iodine–iodine and sulfur–iodine interactions .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of 3,5-Dinitrothiophene Scaffolds : An efficient protocol for synthesizing 3,5-dinitrothiophene scaffolds, using p-tert-butylcalix[8]arene in an aqueous medium, has been developed. These scaffolds have potential applications in anticancer research due to their antiproliferative effects on selective anticancer cell lines (Sarkar et al., 2014).

Molecular Chemistry and Reactions

  • Formation of Aminodinitrobutadienes : The molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine can undergo reactions to produce highly reactive 3-methyl-2,4-dinitrothiophene 1,1-dioxide, which is capable of forming aminodinitrobutadienes (Efremova et al., 2004).
  • Unusual Nucleophilic Substitution : A study on 2,5-dimethyl-3,4-dinitrothiophen revealed an unusual nucleophilic substitution process, offering insights into complex chemical reactions involving thiophenes (Novi et al., 1976).

Kinetics and Mechanisms

  • Nucleophilic Substitutions in Thiophene Compounds : Research on the kinetics of reactions involving piperidine with dinitrothiophene compounds, like 2-bromo-3,5-dinitrothiophene, helped in understanding the absence of secondary steric effects in these compounds (Spinelli et al., 1968).

Photics Chromophores

  • Synthesis of Photics Chromophores : The utilization of 3,4-dinitrothiophene as a central unit in quadrupolar D-π-A-π-D push-pull-push chromophores has been explored. This research contributes to the development of novel chromophores with potential applications in optoelectronics (Kulhanek et al., 2017).

Biochemical and Medical Research

  • Action in Photosynthetic Systems : Studies have explored the impact of dinitrothiophene derivatives on the oxygen evolution, fluorescence, and light emission of spinach chloroplasts, shedding light on their potential biochemical applications (Renger et al., 1973).

Organic Chemistry

  • Synthesis of Highly Active Thiophene Derivatives : Efforts to synthesize highly active thiophene derivatives, including 2-amino-3,5-dinitrothiophene, have been made. These compounds are of interest for their potential use in creating sensitive nonlinear optical polymeric materials (Zhao Yu, 2000).

properties

IUPAC Name

2-methyl-3,5-dinitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDVGAWTPBACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303322
Record name 2-methyl-3,5-dinitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,5-dinitrothiophene

CAS RN

78771-28-5
Record name NSC157847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-3,5-dinitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AR Katritzky, AV Vakulenko, J Sivapackiam… - …, 2008 - thieme-connect.com
Direct nitration of the corresponding mononitro furans with fuming nitric acid, thiophenes with acetyl nitrate, and thiazoles with trifluoroacetyl nitrate, gave dinitro-substituted furans, …
Number of citations: 21 www.thieme-connect.com
AR Katritzky - academia.edu
Direct nitration of the corresponding mononitro furans 7a–c with fuming nitric acid, thiophenes 11a, b with acetyl nitrate and thiazoles 15a, b with trifluoroacetyl nitrate, gave …
Number of citations: 0 www.academia.edu
J Wang, Z Li, L Qiu, J Zhai, Y Shen… - Electro-Optic and …, 1998 - spiedigitallibrary.org
A novel (Trans)-7-[4-N,N-di-((beta) -hydroxyethylamino benzene)] ethenyl 3,5-dinitrothiophene(HBDT) monomer was synthesized and characterized. We also present in this paper an …
Number of citations: 4 www.spiedigitallibrary.org
W Jianghong, S Yuquan, S Zhiwen - Journal of materials science, 2000 - Springer
A novel monomer, (trans)-7-[4-N,N-(di-β-hydroxyethyl) amino-benzene]-ethenyl-3,5- dinitrothiophene (HBDT), and the corresponding prepolymer, polyurethane were synthesized and …
Number of citations: 3 link.springer.com
G Vanermen, C Samyn, G S'Heeren… - … Chemistry and Physics, 1992 - Wiley Online Library
The synthesis and frequency doubling properties of nonlinear optical chromophore functionalized polystyrene with 4‐nitro‐ or 4‐cyano‐4'‐hydroxyazobenzene, or 2‐[2‐(4‐…
Number of citations: 27 onlinelibrary.wiley.com
S Yuquan, Z Yuxia, L Zao, W Jianghong… - Journal of the …, 1999 - pubs.rsc.org
2-Aminothiophene derivatives are the key intermediates for the present synthesis. It is known that the synthesis of 2-aminothiophene is troublesome although it is a rather simple …
Number of citations: 31 pubs.rsc.org
HR Snyder, LA Carpino, JF Zack Jr… - Journal of the American …, 1957 - ACS Publications
The synthesis of thieno [3, 2-b¡ pyrrole (VI) was carried out by conversion of 3-nitro-2-methylthiophene to 3-nitro-2-thenaldehyde followed by application of the azlactone synthesis to …
Number of citations: 57 pubs.acs.org
LA Carpino - 1953 - search.proquest.com
The author is indebted to the University of Illinois for a teaching assist-antship held from September 1950 to June 1951 s-nd to the Minnesota Mining and Manufacturing Company for a …
Number of citations: 0 search.proquest.com
W Jianghong - … Materials, Devices, and Applications II: 18 …, 1998 - Society of Photo Optical
Number of citations: 0
WL Fleming - 1952 - Indiana University
Number of citations: 0

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